![molecular formula C18H20N2O2 B2799208 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide CAS No. 77871-52-4](/img/structure/B2799208.png)
3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide
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Overview
Description
3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide, also known as BMPA, is a compound belonging to the class of organic compounds called amides. It is a colorless solid and is soluble in organic solvents. BMPA has a wide range of applications in the scientific research field, including its use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in the treatment of certain diseases.
Scientific Research Applications
Corrosion Inhibition : Research by Khalifa and Abdallah (2011) explored the use of similar compounds, including N-[N`-(4-methoxyphenyl)benzenesulphonamido]-3-carboxy-4-methyl-4(4-methylphenyl)-3-butenamide, for corrosion inhibition on low carbon steel in hydrochloric acid solution. They found that the protection efficiency increased with the concentration of the organic compounds and decreased with temperature, indicating potential application in corrosion prevention (Khalifa & Abdallah, 2011).
Anti-Inflammatory and Analgesic Properties : Okunrobo and Usifoh (2007) studied the ring opening of phthalimide derivatives, leading to the formation of benzamido-cyclopentane-2-(N-benzyl)-carboxamide, which showed significant anti-inflammatory and analgesic properties. This suggests that structurally related compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide might possess similar pharmacological properties (Okunrobo & Usifoh, 2007).
Ligand Modifications in Metal Complexes : Slater-Parry et al. (2019) explored the coordination chemistry of ligands similar to 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide, demonstrating their use in synthesizing metal complexes with potential applications in catalysis and material science (Slater-Parry et al., 2019).
Synthesis of Organic Ligands : Kabirifard et al. (2020) investigated the reaction of related compounds to synthesize organic ligands, highlighting the potential application of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide in organic synthesis and possibly in the development of novel materials or catalysts (Kabirifard et al., 2020).
Synthesis of Chiral β-Hydroxy-α-Amino Acids : Badorrey et al. (2000) described the synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, suggesting that compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide could be used as precursors in the synthesis of biologically important molecules (Badorrey et al., 2000).
Mechanism of Action
Mode of Action
It’s possible that it may interact with its targets through a radical approach, similar to other compounds in its class . This could involve the formation of covalent bonds with target molecules, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to influence various pathways, including those involved in protein synthesis and degradation . The compound may also affect the protodeboronation of alkyl boronic esters .
Action Environment
The action, efficacy, and stability of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide could be influenced by various environmental factors . These could include temperature, pH, and the presence of other molecules in the environment.
properties
IUPAC Name |
(E)-3-(benzylamino)-N-(4-methoxyphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(19-13-15-6-4-3-5-7-15)12-18(21)20-16-8-10-17(22-2)11-9-16/h3-12,19H,13H2,1-2H3,(H,20,21)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNQUZKWMSAXQD-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)OC)/NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide |
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